3,3,13,13-Tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene-6,16-dicarbaldehyde
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Overview
Description
3,3,13,13-Tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[99002,904,8012,19014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene-6,16-dicarbaldehyde is a complex organic compound characterized by its unique hexacyclic structure and multiple phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,13,13-Tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[99002,904,8012,19014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene-6,16-dicarbaldehyde typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
3,3,13,13-Tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene-6,16-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde groups would yield the corresponding carboxylic acids, while reduction would yield the corresponding alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it could be explored for its potential as a bioactive molecule, although specific applications would require further research.
Medicine
In medicine, the compound’s unique structure might be investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry
In industry, this compound could be used in the development of advanced materials, such as organic semiconductors or photovoltaic materials.
Mechanism of Action
The mechanism of action of 3,3,13,13-Tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene-6,16-dicarbaldehyde would depend on its specific application. For example, in a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other hexacyclic structures with multiple phenyl groups and aldehyde functionalities. Examples could include:
- 3,3,13,13-Tetrakis(4-methylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene-6,16-dicarbaldehyde
- 3,3,13,13-Tetrakis(4-ethylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene-6,16-dicarbaldehyde
Uniqueness
The uniqueness of 3,3,13,13-Tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene-6,16-dicarbaldehyde lies in its specific substitution pattern and the presence of hexyl groups, which may impart unique physical and chemical properties compared to its analogs.
Properties
Molecular Formula |
C66H72O2S4 |
---|---|
Molecular Weight |
1025.5 g/mol |
IUPAC Name |
3,3,13,13-tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene-6,16-dicarbaldehyde |
InChI |
InChI=1S/C66H72O2S4/c1-5-9-13-17-21-45-25-33-49(34-26-45)65(50-35-27-46(28-36-50)22-18-14-10-6-2)55-41-53(43-67)69-59(55)61-57(65)63-64(71-61)58-62(72-63)60-56(42-54(44-68)70-60)66(58,51-37-29-47(30-38-51)23-19-15-11-7-3)52-39-31-48(32-40-52)24-20-16-12-8-4/h25-44H,5-24H2,1-4H3 |
InChI Key |
CXHQXJZODBYTDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=C(C4=C2C5=C(S4)C6=C(S5)C7=C(C6(C8=CC=C(C=C8)CCCCCC)C9=CC=C(C=C9)CCCCCC)C=C(S7)C=O)SC(=C3)C=O)C1=CC=C(C=C1)CCCCCC |
Origin of Product |
United States |
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